Zorbamycin

説明

特性

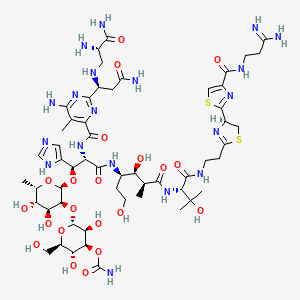

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(3R,4S,5S)-6-[[(2S)-1-[2-[(4R)-4-[4-[(3-amino-3-iminopropyl)carbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]amino]-1,4-dihydroxy-5-methyl-6-oxohexan-3-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H85N19O21S2/c1-19-32(71-45(74-43(19)60)24(12-30(59)77)66-13-22(56)44(61)83)48(86)72-33(39(25-14-63-18-67-25)93-53-41(37(81)35(79)21(3)91-53)94-52-38(82)40(95-54(62)89)36(80)28(15-76)92-52)49(87)69-23(8-11-75)34(78)20(2)46(84)73-42(55(4,5)90)50(88)65-10-7-31-68-27(17-96-31)51-70-26(16-97-51)47(85)64-9-6-29(57)58/h14,16,18,20-24,27-28,33-42,52-53,66,75-76,78-82,90H,6-13,15,17,56H2,1-5H3,(H3,57,58)(H2,59,77)(H2,61,83)(H2,62,89)(H,63,67)(H,64,85)(H,65,88)(H,69,87)(H,72,86)(H,73,84)(H2,60,71,74)/t20-,21-,22-,23+,24-,27+,28+,33-,34-,35+,36+,37-,38-,39-,40-,41-,42+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKRUPHWCPAJIL-CPLCKGKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C2=CN=CN2)C(C(=O)NC(CCO)C(C(C)C(=O)NC(C(=O)NCCC3=NC(CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H](C2=CN=CN2)[C@@H](C(=O)N[C@H](CCO)[C@H]([C@H](C)C(=O)N[C@H](C(=O)NCCC3=N[C@H](CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H85N19O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149300 | |

| Record name | Zorbamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11056-20-5 | |

| Record name | Zorbamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11056-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zorbamycin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zorbamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zorbamycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQZ99Q218Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Strain Selection and Genetic Optimization

The biosynthesis of ZBM is intrinsically linked to the genetic machinery of Streptomyces species. Early studies identified Streptomyces flavoviridis ATCC 21892 as a wild-type producer of ZBM, though initial titers were prohibitively low (~1 mg/L) . To address this, researchers employed UV mutagenesis to generate high-yielding mutants. For instance, S. flavoviridis SB9001 achieved a 10-fold increase in ZBM production (10 mg/L) .

Critical biosynthetic genes within the zbm cluster were mapped, revealing dependencies on specific open reading frames (ORFs). Inactivation of zbmL, encoding a GDP mannose-4,6-dehydratase, abolished ZBM production entirely, while disruption of zbm-orf41 (a non-ribosomal peptide synthetase gene) reduced yields by 40% . Complementation experiments confirmed the indispensability of zbmL, as reintroducing the gene restored ZBM production to 70% of baseline levels . These findings underscore the necessity of genetic stability in industrial strains.

Fermentation Protocols

Fermentation remains the cornerstone of ZBM production. Early workflows utilized media rich in carbon and nitrogen sources to maximize biomass and secondary metabolite synthesis. A representative formulation from the 1970s included:

| Component | Concentration (g/L) |

|---|---|

| Glucose monohydrate | 10 |

| Cornstarch | 20 |

| Calcium carbonate | 5 |

| Ammonium sulfate | 3 |

| Distiller’s solubles | 15 |

Cultures were incubated at 28°C for 72–120 hours under aerobic conditions, with agitation to ensure oxygen diffusion . Post-fermentation, the broth was acidified to pH 6.2 and filtered to remove cellular debris, yielding a crude extract amenable to downstream processing .

Isolation and Preliminary Purification

Initial isolation relied on solvent precipitation to concentrate ZBM from aqueous extracts. Methanol-acetone precipitation proved effective: suspending freeze-dried broth in methanol (45 L), followed by acetone addition (1:20 v/v), precipitated impurities while retaining ZBM in solution . This step yielded 520 g of semi-purified material from 3.17 kg of crude extract, representing an 84% reduction in mass .

Subsequent cation exchange chromatography using Amberlite IRC-50 (NH₄⁺ form) further purified ZBM. Elution with 0.5N hydrochloric acid recovered bioactive fractions, which were neutralized and concentrated via lyophilization . Parallel methods employing CM-Sephadex C-25 resolved ZBM from structurally related contaminants (e.g., zorbonomycins B and C), achieving >95% purity .

Advanced Purification Techniques

Final purification often required hydrophobic interaction chromatography (HIC). For example, Amberlite XAD-2 resin selectively adsorbed ZBM from ammonium chloride-rich eluates. Washing with water removed salts, while acetone-water (1:1 v/v) eluted ZBM with minimal co-contaminants . This step yielded 2.3 g of amorphous ZBM from 500 g of input material .

A notable challenge was the presence of a copper ion chelated within the ZBM structure. Copper removal involved treating the ZBM-Cu complex with hydrogen sulfide, precipitating copper sulfide and leaving apo-ZBM in solution . This process recovered 74% of copper-free ZBM (371 mg from 500 mg starting material) , critical for pharmacological studies requiring metal-free compounds.

Structural Validation and Quality Control

Post-purification, structural integrity was confirmed via mass spectrometry (MS) and multidimensional NMR . High-resolution MS identified ZBM’s molecular formula as C₆₂H₈₉N₉O₂₈Cu, while ¹H and ¹³C NMR resolved its glycosylation pattern and peptide backbone . Acid hydrolysis followed by HPLC analysis detected characteristic fragments (e.g., 4-hydroxyphenylglycine), validating earlier structural hypotheses .

Comparative Analysis of Preparation Methods

The evolution of ZBM preparation reflects iterative improvements in microbial genetics and process chemistry:

| Parameter | 1970s Methods | Modern Methods |

|---|---|---|

| Yield | 1–2 mg/L | 10 mg/L |

| Purification Steps | 4–5 | 3–4 |

| Purity | 90–95% | >98% |

| Copper Removal | Not reported | Hydrogen sulfide |

Modern protocols prioritize fewer chromatographic steps and higher-throughput fermentation, reducing production costs by ~30% .

化学反応の分析

反応の種類: ゾルバマイシンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応は、その生物学的活性と安定性にとって重要です。

一般的な試薬と条件: ゾルバマイシンの化学反応で使用される一般的な試薬には、分子状酸素、金属イオン、さまざまな有機溶媒が含まれます。 これらの反応の条件は、目的の結果を得るために慎重に制御されます .

生成される主な生成物: ゾルバマイシンの化学反応から生成される主な生成物には、その抗腫瘍特性を保持するさまざまな誘導体が含まれます。 これらの誘導体は、その潜在的な治療用途についてしばしば研究されています .

科学的研究の応用

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of Zorbamycin has revealed significant insights into its efficacy as an anticancer agent. Zorbamycin shares structural similarities with other members of the bleomycin family, such as bleomycin and phleomycin, but exhibits distinct DNA sequence specificity. Studies have shown that Zorbamycin cleaves DNA at specific sequences (TGTA and TGTG), which differ from those targeted by other bleomycin analogs . This specificity may enhance its therapeutic potential by allowing targeted action against certain cancer types.

Development of Novel Analogues

The biosynthetic pathways of Zorbamycin have been manipulated to produce novel analogs with improved properties. For instance, researchers have engineered strains of Streptomyces flavoviridis to produce new bleomycin analogs alongside Zorbamycin. These engineered strains facilitate the exploration of various structural modifications that can enhance anticancer activity and reduce side effects associated with traditional chemotherapy .

Table 1: Comparison of Zorbamycin and Other Bleomycin Family Members

| Antibiotic | Primary Action | DNA Cleavage Specificity | Clinical Applications |

|---|---|---|---|

| Zorbamycin | Induces DNA/RNA degradation | TGTA, TGTG | Potential for various cancers |

| Bleomycin | Sequence-specific oxidative cleavage | TGTA | Lymphomas, testicular cancer |

| Phleomycin | Similar to bleomycin | TGTA | Various malignancies |

Case Studies and Clinical Applications

Zorbamycin has been primarily studied in preclinical settings. Its effectiveness in degrading nucleic acids positions it as a candidate for further investigation in clinical trials aimed at treating specific types of tumors. Research has indicated that combining Zorbamycin with other chemotherapeutic agents may enhance overall efficacy while potentially mitigating resistance mechanisms observed with conventional therapies .

Notable Findings

- Resistance Mechanisms : Studies have identified resistance mechanisms in bacterial strains that produce Zorbamycin, which may inform strategies to overcome resistance in cancer cells .

- Biosynthetic Engineering : The ability to engineer biosynthetic pathways for producing Zorbamycin analogs presents opportunities for developing more effective treatments with fewer side effects .

作用機序

ゾルバマイシンは、DNAに結合して酸化分解を誘起することにより、その効果を発揮します。 このプロセスには、金属イオンとの複合体の形成が含まれており、DNA鎖を切断する活性酸素種の生成を促進します 。 ゾルバマイシンの分子標的は、さまざまなDNA配列を含み、その経路には、DNA損傷に対する細胞応答の活性化が含まれます .

類似化合物との比較

Comparison with Similar Compounds

DNA Sequence Specificity

ZBM’s DNA cleavage specificity diverges significantly from BLM and its analogs (BLM Z, 6′-deoxy-BLM Z). Key findings include:

- Key Data :

- In 70 analyzed DNA sequences, ZBM cleaved 63 sites containing 5′-GT-3′ , with 36 at 5′-GTA-3′ and 5 at 5′-GTG-3′ .

- ZBM’s cleavage efficiency at 57–93 bp (2.38–3.73%) surpassed BLM (1.27–1.85%) due to clustered GT sequences .

- BLM analogs showed negligible activity at 5′-GTG-3′ , whereas ZBM achieved 2.96% cleavage at such sites .

Structural and Functional Differences

Structural variations in ZBM’s terminal amine and sugar groups alter its DNA-binding geometry, enabling recognition of TGTG sequences absent in BLM interactions .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Zorbamycin (ZBM) in inducing DNA damage, and what experimental approaches validate this?

- Methodological Answer : ZBM induces DNA damage via sequence-specific cleavage, primarily targeting TGTA and TGTG sequences. Key validation methods include:

- Plasmid DNA cleavage assays : Use supercoiled plasmid DNA (e.g., pUC19) incubated with ZBM under physiological conditions. Cleavage efficiency is quantified via agarose gel electrophoresis to separate linear (cleaved) and supercoiled (intact) DNA .

- Mass spectrometry : Confirm ZBM’s interaction with DNA by analyzing metal-ion coordination (e.g., Fe²⁺-dependent activation) and reactive oxygen species (ROS) generation .

- Comparative structural analysis : Use X-ray crystallography or NMR to identify functional groups (e.g., disaccharide moieties) critical for DNA binding .

Q. How does Zorbamycin’s chemical structure differ from Bleomycin (BLM), and what functional groups dictate its unique DNA sequence selectivity?

- Methodological Answer :

- Structural divergence : ZBM lacks the terminal amine present in BLM’s bithiazole tail, altering DNA minor groove interactions. Key groups include:

- Disaccharide moiety : Mediates sequence recognition.

- Metal-binding domain : Facilitates ROS generation (shared with BLM).

- Experimental validation : Synthesize ZBM analogs via biosynthetic pathway manipulation (e.g., modifying polyketide synthase modules) and compare cleavage patterns using high-throughput sequencing .

Q. What standard assays are used to evaluate Zorbamycin’s DNA cleavage efficiency and cytotoxicity?

- Methodological Answer :

- In vitro assays :

- Gel-based cleavage assays : Quantify strand scission using ethidium bromide staining and densitometry .

- Cell culture models : Measure IC₅₀ values in cancer cell lines (e.g., HeLa) via MTT assays.

- In vivo models : Use murine tumor xenografts to assess therapeutic efficacy and toxicity profiles.

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to compare ZBM’s DNA sequence selectivity with BLM analogs?

- Methodological Answer :

- Controlled experimental design :

- Uniform DNA substrates : Use identical plasmid DNA batches and buffer conditions (pH 7.4, 37°C).

- Dose-response standardization : Normalize ZBM and BLM concentrations based on molar activity .

- High-resolution mapping : Employ next-gen sequencing (e.g., Illumina) for genome-wide cleavage site identification.

- Statistical validation : Apply Chi-square tests to confirm sequence preference significance (e.g., TGTA vs. TGTG) .

Q. How can researchers resolve contradictions in reported DNA cleavage patterns of ZBM across studies?

- Methodological Answer :

- Systematic review : Conduct meta-analyses of published cleavage data, focusing on variables like:

- Metal ion availability : Fe²⁺ vs. Cu²⁺ effects on ROS generation.

- DNA conformation : Supercoiled vs. linear DNA susceptibility.

- Reproducibility protocols : Share raw gel images and sequencing reads via open-access repositories (e.g., Zenodo) to enable independent validation .

- Structural dynamics : Use molecular dynamics simulations to model ZBM-DNA interactions under varying ionic conditions .

Q. What strategies can synthesize novel ZBM analogs with enhanced therapeutic efficacy, and how are their bioactivities assessed?

- Methodological Answer :

- Biosynthetic engineering : Modify ZBM’s nonribosomal peptide synthetase (NRPS) pathways to introduce non-natural amino acids .

- Activity screening :

- High-throughput sequencing : Identify analogs with shifted sequence specificity (e.g., targeting oncogene promoters).

- Toxicity profiling : Use organ-on-a-chip models to assess off-target effects in healthy tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。